O-Allyl-L-threonine
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Overview
Description
O-Allyl-L-threonine: is a derivative of the amino acid L-threonine, where the hydroxyl group of threonine is replaced by an allyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of O-Allyl-L-threonine typically involves the reaction of L-threonine with allyl halides under basic conditions. One common method is the use of allyl bromide in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction proceeds via nucleophilic substitution, where the hydroxyl group of L-threonine is replaced by the allyl group.
Industrial Production Methods: Industrial production of this compound can be achieved through enzymatic methods using L-threonine transaldolase or L-threonine aldolase. These enzymes catalyze the formation of this compound from L-threonine and allyl aldehyde under optimized conditions, providing high yields and stereoselectivity .
Chemical Reactions Analysis
Types of Reactions: O-Allyl-L-threonine undergoes various chemical reactions, including:
Oxidation: The allyl group can be oxidized to form epoxides or diols.
Reduction: The allyl group can be reduced to form saturated derivatives.
Substitution: The allyl group can participate in substitution reactions, such as nucleophilic substitution.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or osmium tetroxide (OsO4) can be used for oxidation reactions.
Reduction: Catalysts like palladium on carbon (Pd/C) or nickel (Ni) can be used for hydrogenation reactions.
Substitution: Bases like sodium hydroxide (NaOH) or potassium carbonate (K2CO3) are commonly used in substitution reactions.
Major Products Formed:
Oxidation: Epoxides or diols.
Reduction: Saturated derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
O-Allyl-L-threonine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex molecules and as a chiral auxiliary in asymmetric synthesis.
Biology: It serves as a substrate for studying enzyme-catalyzed reactions and metabolic pathways involving amino acids.
Industry: It is used in the production of fine chemicals and pharmaceuticals, leveraging its unique structural properties and reactivity
Mechanism of Action
The mechanism of action of O-Allyl-L-threonine involves its interaction with specific enzymes and molecular targets. For example, it can act as a substrate for L-threonine aldolase, which catalyzes the cleavage of the C-C bond, leading to the formation of glycine and an allyl aldehyde. This reaction is stereospecific and involves the formation of a Schiff base intermediate with the enzyme’s active site .
Comparison with Similar Compounds
L-Threonine: The parent amino acid with a hydroxyl group instead of an allyl group.
O-Allyl-L-serine: Similar structure but derived from L-serine.
O-Allyl-D-threonine: The D-isomer of O-Allyl-L-threonine.
Uniqueness: this compound is unique due to its allyl group, which imparts distinct reactivity and potential for various chemical transformations. Its stereochemistry and ability to participate in enzyme-catalyzed reactions make it valuable for research and industrial applications .
Properties
Molecular Formula |
C7H13NO3 |
---|---|
Molecular Weight |
159.18 g/mol |
IUPAC Name |
(2S,3R)-2-amino-3-prop-2-enoxybutanoic acid |
InChI |
InChI=1S/C7H13NO3/c1-3-4-11-5(2)6(8)7(9)10/h3,5-6H,1,4,8H2,2H3,(H,9,10)/t5-,6+/m1/s1 |
InChI Key |
DSQHMLACRFGVEJ-RITPCOANSA-N |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)O)N)OCC=C |
Canonical SMILES |
CC(C(C(=O)O)N)OCC=C |
Origin of Product |
United States |
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